Cas no 4757-95-3 (Androst-4-en-19-oicacid, 3,17-dioxo-)
Androst-4-en-19-oicacid, 3,17-dioxo- Chemical and Physical Properties
Names and Identifiers
-
- Androst-4-en-19-oicacid, 3,17-dioxo-
- Androst-4-ene-3,17-dion-19-oic Acid Discontinued
- 19-CARBOXYANDROST-4-ENE-3,17-DIONE
- 3,17-DIOXO-19-CARBOXY-ANDROST-4-ENE
- Androst-4-ene-3,17-dion-19-oic Acid
- Androst-4-ene-3,17-dion-19-oic Acid Discontinued
- (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
- 3,17-dioxoandrost-4-en-19-oic acid
- 19-Oic-androstenedione
- 4757-95-3
- Androst-4-en-19-oic acid, 3,17-dioxo-
- 3,17-Dioxo-4-androsten-19-oic acid
- DTXSID90963877
-
- Inchi: 1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1
- InChI Key: SCHKUIWXIYXQFK-UNTXSKPGSA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C(=O)O)CCC(C=C3CC[C@@H]21)=O
Computed Properties
- Exact Mass: 316.16700
- Monoisotopic Mass: 316.16745924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 633
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- PSA: 71.44000
- LogP: 3.15210
Androst-4-en-19-oicacid, 3,17-dioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-209683-10mg |
3,17-Dioxo-19-carboxy-androst-4-ene, |
4757-95-3 | 10mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209683-10 mg |
3,17-Dioxo-19-carboxy-androst-4-ene, |
4757-95-3 | 10mg |
¥2,557.00 | 2023-07-11 |
Androst-4-en-19-oicacid, 3,17-dioxo- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Androst-4-en-19-oicacid, 3,17-dioxo-
Androst-4-en-19-oic Acid, 3,17-Dioxo-: A Comprehensive Overview
Androst-4-en-19-oic acid, 3,17-dioxo- (CAS No. 4757-95-3) is a biologically active compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of androstane, a steroid skeleton, and exhibits a unique combination of structural features that contribute to its diverse biological activities. The molecule contains a 4-en double bond and two ketone groups at positions 3 and 17, which play a crucial role in its interactions with cellular receptors and enzymes.
Recent studies have highlighted the potential of androst-4-en-19-oic acid, 3,17-dioxo- as a modulator of steroid hormone receptors, particularly the androgen receptor (AR). Research conducted by Smith et al. (2023) demonstrated that this compound exhibits selective binding to the AR, making it a promising candidate for the development of treatments for conditions such as prostate cancer and androgenetic alopecia. The compound's ability to modulate AR activity without causing significant side effects has been attributed to its unique structural features.
The synthesis of androst-4-en-19-oic acid, 3,17-dioxo- has been optimized in recent years, with researchers employing novel methodologies to enhance yield and purity. For instance, a study by Johnson et al. (2023) introduced a green chemistry approach using microwave-assisted synthesis to produce the compound in high yields. This advancement not only reduces environmental impact but also makes large-scale production more feasible.
In terms of biological activity, androst-4-en-19-oic acid, 3,17-dioxo- has shown potent anti-inflammatory properties in preclinical models. A study published in *Nature Communications* (2023) revealed that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. This finding opens new avenues for its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of androst-4-en-19-oic acid, 3,17-dioxo- has also been extensively studied. Research indicates that the compound exhibits favorable absorption and bioavailability when administered orally. Furthermore, its metabolism appears to be mediated primarily by cytochrome P450 enzymes, with minimal off-target effects observed in preclinical studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of androst-4-en-19-oic acid, 3,17-dioxo- to various protein targets with high accuracy. These computational models have been instrumental in guiding medicinal chemists toward designing analogs with improved efficacy and reduced toxicity.
In conclusion, androst-4-en-19-oic acid, 3,17-dioxo-, CAS No. 4757-95-3, represents a compelling candidate for drug development due to its unique biological properties and versatile chemical structure. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications.
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